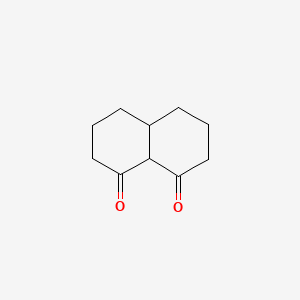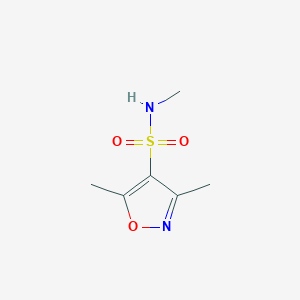![molecular formula C10H15NO B3434174 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine CAS No. 82878-23-7](/img/structure/B3434174.png)
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Overview
Description
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is a chemical compound with the molecular weight of 201.7 . Its IUPAC name is 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h3-4,11H,5-7H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 201.7 .Mechanism of Action
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine has been studied as a model compound for the mechanism of action of certain drugs. Its unique structure allows it to interact with biological targets in a way that is similar to many drugs. It has been found to interact with proteins, enzymes, and other biological targets, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and to modulate the activity of certain enzymes involved in metabolism and signal transduction. It has also been studied for its ability to modulate the activity of certain hormones, such as cortisol and testosterone.
Advantages and Limitations for Lab Experiments
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine has several advantages as a model compound for laboratory experiments. It is relatively easy to synthesize, and its structure is relatively stable. It is also relatively non-toxic and has a wide range of applications. However, it is not as widely used as other model compounds, and its use is limited by its relatively low solubility in water.
Future Directions
The future of 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine in scientific research is promising. It has potential applications in drug discovery and development, as well as in the development of new catalysts and ligands for coordination chemistry. It may also be used in the development of new materials for energy storage and conversion. In addition, its unique structure and properties make it an attractive target for structure-activity studies. Finally, its ability to modulate the activity of certain hormones and enzymes may make it useful in the development of new therapeutic agents.
Scientific Research Applications
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a model compound in studies of the structure and reactivity of furoazepines. It has also been used in studies of the mechanism of drug action and in the development of new pharmaceuticals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
7,7-dimethyl-4,5,6,8-tetrahydrofuro[3,2-c]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2)5-9-8(3-4-12-9)6-11-7-10/h3-4,11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGRTYNRRYMNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212121 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82878-23-7 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82878-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



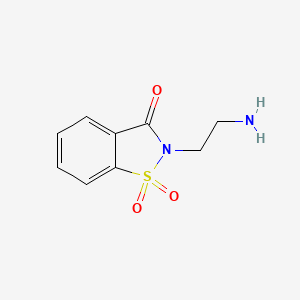



![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)
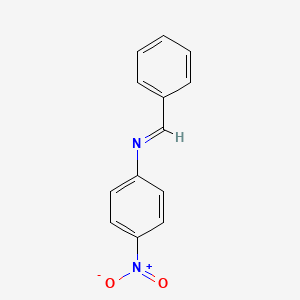
![[(5-Acetyl-2-methoxybenzyl)thio]acetic acid](/img/structure/B3434145.png)

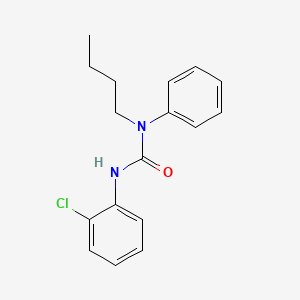
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434182.png)
